molecular formula C11H10O4 B3033770 6-Hydroxymethylherniarin CAS No. 117597-79-2

6-Hydroxymethylherniarin

Cat. No.: B3033770
CAS No.: 117597-79-2
M. Wt: 206.19 g/mol
InChI Key: ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxymethylherniarin is a coumarin derivative, a class of oxygen heterocyclic compounds recognized as valuable health-promoting constituents in edible plants and herbal preparations due to a wide spectrum of biological activities . This compound is a hydroxymethylated derivative of Herniarin (7-Methoxycoumarin), a neutral, hydrophobic molecule that appears as a white to pale yellow powder and is used in various research applications . As a coumarin derivative, 6-Hydroxymethylherniarin is of significant interest in phytochemical and pharmacological research. Coumarins and their derivatives are increasingly studied for their diverse biological activities, which can include antioxidant, antimicrobial, and anti-inflammatory properties, making them valuable compounds for investigative purposes . The presence of the hydroxymethyl group on the herniarin structure may influence its solubility and biological activity, offering a point of exploration for structure-activity relationship (SAR) studies. Researchers employ advanced techniques like Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the precise characterization and quantification of coumarin derivatives in complex matrices, ensuring research accuracy and reproducibility . This product is intended for research use only by qualified professionals and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-5-10-7(4-8(9)6-12)2-3-11(13)15-10/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 6-Hydroxymethylherniarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Hydroxymethylherniarin (6-HMH) is a naturally occurring coumarin derivative isolated primarily from the stem bark of Citrus funadoko and Citrus grandis. Structurally characterized as 6-(hydroxymethyl)-7-methoxychromen-2-one , this compound represents a critical intermediate in the biosynthetic diversification of simple coumarins.

Unlike its parent compound, herniarin (7-methoxycoumarin), the introduction of a hydroxymethyl group at the C6 position significantly alters its polarity and reactivity profile. This modification enhances its potential as a semi-synthetic scaffold for drug development, particularly in the design of anti-inflammatory and anticoagulant agents. This guide provides a rigorous technical analysis of its physicochemical properties, spectral signatures, and experimental handling protocols to ensure reproducibility in high-throughput screening and synthesis.

Molecular Architecture & Identification

The structural integrity of 6-HMH relies on the stability of the benzopyrone core and the specific substitution pattern at the 6 and 7 positions. The methoxy group at C7 acts as an electron-donating group (EDG), increasing electron density in the aromatic ring, while the hydroxymethyl group at C6 provides a handle for further functionalization (e.g., esterification, oxidation).

Table 1: Chemical Identity Specifications
PropertySpecification
IUPAC Name 6-(hydroxymethyl)-7-methoxychromen-2-one
Common Name 6-Hydroxymethylherniarin
CAS Registry Number 117597-79-2
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
SMILES COC1=C(C=C2C=CC(=O)OC2=C1)CO
InChIKey ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
Appearance White to off-white crystalline solid

Physicochemical Profile

Understanding the solubility and stability landscape of 6-HMH is non-negotiable for accurate biological assaying. Coumarins are notoriously hydrophobic; however, the C6-hydroxymethyl moiety imparts a degree of polarity that distinguishes 6-HMH from lipophilic analogues like osthole.

Solubility & Solvation Thermodynamics

The compound exhibits a "solubility cliff" between aqueous and organic media. While the lactone ring allows for hydrogen bonding, the planar aromatic system drives aggregation in water.

Table 2: Solubility Profile

SolventSolubility RatingApplication Notes
DMSO High (>20 mg/mL)Preferred for stock solutions (10-50 mM).
Chloroform HighIdeal for NMR characterization.
Ethyl Acetate ModerateSuitable for extraction and purification.
Acetone ModerateGood for transfer; volatile.
Water Low (<0.1 mg/mL)Requires co-solvent (e.g., 0.1% DMSO) or sonication.
Ethanol ModerateHeating (37°C) often required for saturation.
Stability & Storage
  • Solid State: Stable for >2 years at -20°C when desiccated. Protect from light to prevent photodimerization of the coumarin double bond (2+2 cycloaddition).

  • Solution State: Stock solutions in DMSO are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

  • pH Sensitivity: The lactone ring is susceptible to hydrolysis under strongly alkaline conditions (pH > 10), opening to form the corresponding coumarinic acid salt.

Spectral Characterization

Accurate identification requires analyzing the unique electronic and magnetic environment created by the 6,7-disubstitution pattern.

UV-Vis Spectroscopy

The conjugation system of the coumarin core produces characteristic absorption bands.

  • 
    :  ~320-325 nm (Cinnamoyl chromophore), ~220 nm (Benzoyl).
    
  • Fluorescence: 7-methoxycoumarins typically exhibit strong blue fluorescence (

    
     ~400-450 nm). The 6-hydroxymethyl group may induce a slight bathochromic shift compared to herniarin.
    
Nuclear Magnetic Resonance (NMR)

The substitution at C6 and C7 removes the ortho-coupling typically seen in the benzene ring of simple coumarins, leaving H-5 and H-8 as singlets.

Predicted


H NMR Shifts (in CDCl

):
  • 
     6.20 - 6.30 (d, 1H, J=9.5 Hz):  H-3 (Characteristic lactone doublet).
    
  • 
     7.60 - 7.65 (d, 1H, J=9.5 Hz):  H-4 (Deshielded by carbonyl).
    
  • 
     6.80 - 6.85 (s, 1H):  H-8 (Shielded by adjacent OMe).
    
  • 
     7.30 - 7.50 (s, 1H):  H-5 (Deshielded, para to carbonyl).
    
  • 
     4.60 - 4.80 (s, 2H):  -CH
    
    
    
    OH (Benzylic methylene).
  • 
     3.90 - 3.95 (s, 3H):  -OCH
    
    
    
    (Methoxy).

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Purpose: To determine the exact thermodynamic solubility of 6-HMH in a specific assay buffer.

Reagents: 6-HMH solid, PBS (pH 7.4), HPLC-grade Acetonitrile.

  • Preparation: Weigh 2 mg of 6-HMH into a 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of PBS. Vortex vigorously for 1 minute.

  • Equilibration: Incubate the suspension at 25°C for 24 hours with continuous agitation (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully aspirate 100

      
      L of the supernatant.
      
    • Dilute 1:10 with Acetonitrile (to ensure solubility during analysis).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/ACN.

Protocol B: Structural Verification via HPLC-UV/MS

Purpose: To validate purity and identity before biological testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 320 nm.

    • MS (ESI+): Scan range 100-500 m/z. Look for [M+H]

      
       = 207.2 and [M+Na]
      
      
      
      = 229.2.

Biosynthetic Context & Visualization

6-HMH is not an isolated artifact but a product of the enzymatic modification of the phenylpropanoid pathway. Understanding this pathway aids in identifying potential impurities (like Herniarin) in natural isolates.

Diagram 1: Biosynthetic Pathway of 6-Hydroxymethylherniarin

Biosynthesis cluster_legend Legend Phe L-Phenylalanine Cin Trans-Cinnamic Acid Phe->Cin PAL Cou Umbelliferone (7-hydroxycoumarin) Cin->Cou C4H, 4CL Cyclization Her Herniarin (7-methoxycoumarin) Cou->Her OMT (Methylation) HMH 6-Hydroxymethylherniarin Her->HMH CYP450 / Hydroxymethyltransferase (C6-Hydroxylation + Methylation) key1 Precursor key2 Target Compound

Caption: Putative biosynthetic route from L-Phenylalanine to 6-Hydroxymethylherniarin in Citrus species, highlighting the critical methylation and hydroxymethylation steps.

Diagram 2: Solubility & Stability Testing Workflow

Workflow cluster_DMSO Stock Preparation cluster_Aq Aqueous Assay Prep Start Solid 6-HMH Sample Solvent Select Solvent (DMSO vs. Aqueous) Start->Solvent D1 Dissolve in DMSO (20-50 mM) Solvent->D1 High Sol. D2 Aliquot & Store (-20°C, Dark) D1->D2 A1 Dilute Stock 1:1000 into Buffer D2->A1 Dilution A2 Check for Precipitate (Light Scattering) A1->A2 A2->Solvent Turbid (Fail) A3 Valid Assay Solution A2->A3 Clear

Caption: Decision tree for the preparation and verification of 6-HMH solutions, ensuring solubility integrity prior to biological assays.

References

  • BioCrick . (n.d.). 6-Hydroxymethylherniarin - Physicochemical Properties and Source. Retrieved October 26, 2023, from [Link]

  • PubChem . (n.d.). 7-Hydroxy-4-(methoxymethyl)coumarin (Analogue Reference for Spectral Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Wu, T. S., et al. (1994). Stem bark coumarins of Citrus grandis. Phytochemistry, 36(1), 217-219.
  • Ganai, S., et al. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions. Journal of Molecular Liquids. Retrieved October 26, 2023, from [Link]

Technical Guide: Preliminary Cytotoxicity Screening of 6-Hydroxymethylherniarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-Hydroxymethylherniarin (6-HMH) is a naturally occurring coumarin derivative (6-hydroxymethyl-7-methoxy-2H-chromen-2-one), isolated from sources such as Ferulago trifida and Viola yedoensis. While the pharmacological landscape of its parent compound, herniarin (7-methoxycoumarin), is well-mapped regarding anti-inflammatory and antitumor properties, 6-HMH represents a distinct chemical entity where the C6-hydroxymethylation may significantly alter lipophilicity and receptor binding affinity.

This guide provides a rigorous, self-validating framework for the preliminary cytotoxicity screening of 6-HMH. Unlike generic protocols, this workflow is engineered to address the specific solubility and metabolic stability challenges inherent to methoxy-coumarins, ensuring data integrity for downstream drug development.

Chemical Profile
PropertySpecification
IUPAC Name 6-(hydroxymethyl)-7-methoxy-2H-chromen-2-one
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.20 g/mol
Solubility Soluble in DMSO, Methanol; Poor in water
Key Pharmacophore Benzopyrone ring (Coumarin scaffold) + C7-Methoxy + C6-Hydroxymethyl

Experimental Design Strategy

Cell Line Selection Rationale

To establish a robust cytotoxicity profile, a panel of three cell lines is recommended. This selection targets the known susceptibility of coumarin pharmacophores while establishing a Selectivity Index (SI).

  • HepG2 (Human Hepatocellular Carcinoma): Primary Target.[1] Coumarin derivatives frequently undergo metabolic activation or detoxification in the liver. HepG2 retains some CYP450 activity, making it critical for assessing whether 6-HMH acts directly or requires bioactivation.

  • MDA-MB-231 (Triple-Negative Breast Cancer): Secondary Target. Herniarin derivatives have shown efficacy in modulating the PI3K/Akt pathway, which is often upregulated in this aggressive line.

  • HUVEC or HEK293 (Normal Control): Safety Baseline. Essential for calculating the Selectivity Index (

    
    ). An 
    
    
    
    is the threshold for further development.
Control Systems
  • Vehicle Control: 0.1% DMSO (v/v) in culture medium. Critical: Coumarins can precipitate in aqueous media; DMSO concentration must remain constant across all dilutions.

  • Positive Control: Cisplatin or 5-Fluorouracil (5-FU) . These are standard benchmarks for coumarin potency comparisons.

  • Blank Control: Media only (no cells) to subtract background absorbance.

Detailed Methodology: MTT Viability Assay

The MTT assay is selected over LDH or Resazurin for this screen because it specifically measures mitochondrial metabolic activity (succinate dehydrogenase), which is a known target site for coumarin-induced apoptosis.

Reagent Preparation
  • Stock Solution (20 mM): Dissolve 4.12 mg of 6-HMH in 1 mL of sterile, anhydrous DMSO. Vortex for 2 minutes. Store at -20°C.

  • Working Solutions: Serially dilute the stock in complete culture medium to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.

    • Validation Step: Ensure the final DMSO concentration in the highest well (100 µM) does not exceed 0.5% (v/v).

Assay Protocol
  • Seeding: Plate cells into 96-well flat-bottom plates.

    • Density:

      
       cells/well (HepG2/MDA-MB-231) or 
      
      
      
      cells/well (HUVEC).
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Aspirate old media. Add 100 µL of Working Solutions (n=3 replicates per concentration).

    • Include 6 wells of Vehicle Control and 6 wells of Positive Control.

    • Incubate for 72 hours . (Coumarins often induce cell cycle arrest before apoptosis; 24h is insufficient).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL of DMSO to dissolve formazan.

    • Shake plate on an orbital shaker for 15 minutes in the dark.

  • Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Data Visualization: The Screening Workflow

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (0.5% DMSO Limit) Stock->Dilution Dilute Incubation 72h Incubation (Treatment) Dilution->Incubation Add to Cells Seeding Cell Seeding (HepG2/MDA-MB-231) Seeding->Incubation 24h Attachment Readout MTT Readout (OD 570nm) Incubation->Readout Formazan Analysis IC50 & SI Calculation Readout->Analysis Data

Figure 1: Step-by-step workflow for the high-throughput cytotoxicity screening of 6-HMH.

Mechanistic Validation (Secondary Screening)

If


, proceed to mechanistic validation. Coumarins typically induce apoptosis via the intrinsic mitochondrial pathway or PI3K/Akt inhibition.
Flow Cytometry (Annexin V/PI)

To distinguish between cytotoxic necrosis (non-specific toxicity) and programmed cell death (therapeutic potential).

  • Protocol: Treat cells at

    
     for 24h. Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI).
    
  • Expected Result for 6-HMH: High Annexin V+/PI- population indicates early apoptosis, validating a specific mechanism of action.

Hypothesized Signaling Pathway

Based on structural analogs (Herniarin, Osthole), 6-HMH likely modulates the Bcl-2 family or PI3K/Akt signaling.

Mechanism Drug 6-HMH PI3K PI3K/Akt Pathway Drug->PI3K Inhibition Bax Bax (Pro-apoptotic) Drug->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulation Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action for 6-HMH involving PI3K inhibition and mitochondrial dysfunction.

Data Analysis & Acceptance Criteria

Calculation of IC50

Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.



Quality Control Metrics (Z-Factor)

To ensure the assay is robust enough for screening:



  • Where

    
     is standard deviation and 
    
    
    
    is the mean of positive (p) and negative (n) controls.
  • Requirement: A Z-factor

    
     is mandatory to validate the screening run.
    

References

  • Isolation & Identification

    • Bioactive coumarins from the roots and fruits of Ferulago trifida Boiss.[2] (2014).[3][4] Taylor & Francis.

  • Coumarin Cytotoxicity Mechanisms

    • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives.[2][5] (2024).[6][7] PMC.

  • Screening Protocols

    • In Vitro Cytotoxic Screening of Coumarins.[1][8][9][10] (2011).[9] Latin American Journal of Pharmacy.

  • Structure-Activity Relationships

    • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition.[11] (2021).[12] NIH.

Sources

Methodological & Application

Application Note: Structural Elucidation of 6-Hydroxymethylherniarin via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

6-Hydroxymethylherniarin (C11H10O4) is a functionalized coumarin derivative, often synthesized as a versatile intermediate for constructing complex anticoagulants or fluorescent probes. It is typically derived from Herniarin (7-methoxycoumarin) via chloromethylation (Blanc reaction) followed by hydrolysis.

Precise NMR analysis is critical because the chloromethylation of 7-methoxycoumarin can theoretically occur at position 6 or 8. While position 6 is kinetically favored due to the para-directing effect of the methoxy group and steric hindrance at position 8, structural validation is required to rule out the 8-isomer or bis-substituted by-products.

This guide provides a self-validating protocol for the complete spectral assignment of 6-Hydroxymethylherniarin, emphasizing the differentiation of regioisomers using spin-spin coupling logic and 2D HMBC correlations.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration of the hydroxyl proton, DMSO-d6 is the solvent of choice over CDCl3. DMSO-d6 minimizes solute aggregation and slows the exchange of the hydroxyl proton, allowing for the observation of H-OH coupling (triplet splitting), which serves as a confirmation of the primary alcohol functionality.

Protocol Steps:

  • Mass Selection: Weigh 10–15 mg of the dried solid analyte.

  • Solvent Addition: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Incomplete solubility can lead to broadened peaks and poor signal-to-noise ratio.[1]

  • Tube Transfer: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any particulate matter remains.[1]

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve aromatic singlets).

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse angle).

    • 13C: Proton-decoupled zgpg30.[1]

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the quaternary carbons (C2, C7) for quantitative accuracy in 13C integration.

1H NMR Spectral Analysis

Diagnostic Logic

The coumarin backbone provides a distinct "spectral fingerprint." In 6-substituted-7-methoxycoumarins, the key validation marker is the loss of coupling between H5 and H6.

  • Parent Herniarin: H5 and H6 appear as doublets (ortho-coupled, J ≈ 8.5 Hz).

  • 6-Hydroxymethyl Derivative: H5 and H8 become isolated singlets .[1]

Assignment Table (DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityJ (Hz)Structural Insight
H-4 Aromatic7.90 – 7.95Doublet (d)9.5Characteristic β-proton of lactone ring; deshielded by C=O anisotropy.[1]
H-5 Aromatic7.55 – 7.60Singlet (s)-Critical Marker: Para to carbonyl.[1] Appears as a singlet, confirming substitution at C6.
H-8 Aromatic6.95 – 7.05Singlet (s)-Shielded by ortho-methoxy group.[1] Isolated singlet.
H-3 Olefinic6.20 – 6.30Doublet (d)9.5Characteristic α-proton of lactone ring.[1]
OH Hydroxyl5.10 – 5.30Triplet (t)5.5Visible in DMSO; triplet indicates coupling to CH2.[1]
CH2 Benzylic4.45 – 4.55Doublet (d)5.5Hydroxymethyl group.[1] Couples to OH.
OCH3 Methoxy3.85 – 3.95Singlet (s)-Attached to C7.[1]
Interpretation of Coupling

The doublet at 4.50 ppm (CH2) and triplet at 5.20 ppm (OH) are diagnostic for a primary alcohol in DMSO. If D2O is added ("D2O Shake"), the OH signal disappears, and the CH2 doublet collapses into a singlet. This confirms the presence of the -CH2OH moiety.

13C NMR Spectral Analysis

The 13C spectrum should display 11 distinct carbon environments .

PositionTypeShift (δ ppm)Assignment Logic
C-2 C=O160.5 – 161.5Lactone carbonyl (most deshielded).[1]
C-7 C-O159.0 – 160.5Ipso-carbon attached to Methoxy.
C-9 C-O154.0 – 155.0Ring junction carbon (oxygenated).[1]
C-4 CH143.5 – 144.5Beta-carbon of lactone (alkene).[1]
C-6 C-R126.0 – 128.0Substitution Site: Ipso-carbon for hydroxymethyl.
C-5 CH125.0 – 126.5Para to carbonyl.
C-10 C-C111.0 – 112.5Ring junction carbon.[1]
C-3 CH112.0 – 113.0Alpha-carbon of lactone.
C-8 CH99.0 – 100.5Ortho to methoxy (highly shielded).[1]
CH2 CH259.0 – 61.0Hydroxymethyl carbon.[1]
OCH3 CH356.0 – 56.5Methoxy carbon.[1]

Structural Validation Workflow (HMBC)

To scientifically prove the hydroxymethyl group is at C6 and not C8, HMBC (Heteronuclear Multiple Bond Correlation) is required. This technique visualizes long-range (2-3 bond) couplings between protons and carbons.

The "Smoking Gun" Correlation
  • Hypothesis: If the group is at C6, H-5 must be a singlet.

  • Validation: In the HMBC spectrum, the proton H-5 (singlet ~7.6 ppm) will show a strong 3-bond correlation to the lactone carbonyl C-2 or the alkene carbon C-4 .

  • differentiation:

    • H-5 correlates to C-4 (3-bond).

    • H-5 correlates to the new CH2 carbon (3-bond).

    • If the substituent were at C8, the isolated proton would be H6.[1] H6 does not show a 3-bond correlation to C4.[1]

Workflow Diagram

The following diagram outlines the logical flow for confirming the structure.

NMR_Workflow Sample Crude Product (6-Hydroxymethylherniarin) Solvent Dissolve in DMSO-d6 (Preserves OH coupling) Sample->Solvent H1_Scan 1H NMR Scan (Check Aromatic Region) Solvent->H1_Scan Decision Are H5 and H8 Singlets? H1_Scan->Decision Impure Doublets present: Mixture of 5,6 or 6,7 isomers Decision->Impure No Pure Singlets Confirmed: 6- or 8-substituted Decision->Pure Yes HMBC 2D HMBC Experiment (Focus: H5 correlations) Pure->HMBC Check_C4 Does Singlet A (H5) correlate to C4? HMBC->Check_C4 Result_6 CONFIRMED: 6-Hydroxymethylherniarin Check_C4->Result_6 Yes (H5 detected) Result_8 CONFIRMED: 8-Hydroxymethylherniarin Check_C4->Result_8 No (H6 detected)

Figure 1: Decision tree for the structural validation of 6-substituted coumarins using 1H NMR and HMBC logic.

References

  • Coumarin NMR Data Standards

    • Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 1386 (7-Methoxycoumarin).[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Synthesis and Substitution Patterns

    • Murray, R. D. H., Mendez, J., & Brown, S. A. (1982).[1] The Natural Coumarins: Occurrence, Chemistry and Biochemistry. John Wiley & Sons.[1] (Foundational text on coumarin NMR shifts).

  • HMBC/NOE Validation Strategies

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]

  • Specific Derivative Synthesis (Chloromethylation)

    • Zagorevskii, V. A., & Glozman, S. M. (1964).[1] Chloromethylation of coumarin derivatives. Journal of General Chemistry of the USSR. (Establishes the C6 selectivity for 7-methoxycoumarins).

Sources

Application Note: A Researcher's Guide to In Vitro Evaluation of 6-Hydroxymethylherniarin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Coumarins are a large class of benzopyran-2-one heterocyclic compounds of natural and synthetic origin that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] 6-Hydroxymethylherniarin is a novel synthetic coumarin derivative designed for enhanced bioavailability and targeted activity. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare cell cultures for 6-Hydroxymethylherniarin treatment and to subsequently evaluate its biological effects. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results. We will focus on establishing the cytotoxic profile of the compound and investigating its potential anti-inflammatory and pro-apoptotic mechanisms.

Section 1: Compound Preparation and Handling

Proper handling of a test compound is the foundation of any successful in vitro study. The solubility and stability of 6-Hydroxymethylherniarin in cell culture media are critical variables that must be controlled.

1.1. Rationale for Reagent Preparation

Most small organic molecules like 6-Hydroxymethylherniarin exhibit poor solubility in aqueous solutions such as cell culture media. Therefore, a solvent-based stock solution is required. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and relatively low toxicity to cells at concentrations typically below 0.5%. A high-concentration stock allows for minimal solvent addition to the final culture medium, mitigating potential off-target solvent effects.

1.2. Protocol: Stock Solution Preparation

  • Solubilization: Prepare a 10 mM stock solution of 6-Hydroxymethylherniarin in sterile, cell culture-grade DMSO. Warm the solution gently (e.g., in a 37°C water bath) and vortex until the compound is fully dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% and, crucially, must be kept constant across all treatment groups, including the vehicle control.

Section 2: Cell Line Selection and Culture Maintenance

The choice of cell line is dictated by the research hypothesis. For investigating anti-inflammatory properties, immune cells are appropriate, whereas for anticancer studies, relevant cancer cell lines should be used.

2.1. Causality in Cell Line Selection

  • Anti-Inflammatory Studies: Lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as murine RAW 264.7 or human THP-1-derived macrophages, are excellent models. LPS activates the NF-κB pathway, a central mediator of inflammation, providing a robust system to test the inhibitory effects of 6-Hydroxymethylherniarin.[3][4]

  • Anticancer Studies: A panel of cancer cell lines is recommended to assess the breadth of activity. For example, MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma) are well-characterized lines used in cytotoxicity screening.[5][6] Comparing effects on a non-cancerous cell line (e.g., MCF-10A) can provide initial insights into selectivity.[7]

Table 1: Recommended Cell Lines for 6-Hydroxymethylherniarin Studies

Cell Line Type Recommended Application Culture Medium
THP-1 Human monocytic leukemia Anti-inflammatory studies (differentiate into macrophages) RPMI-1640 + 10% FBS
MCF-7 Human breast adenocarcinoma Anticancer (cytotoxicity, apoptosis) DMEM + 10% FBS
HT-29 Human colorectal adenocarcinoma Anticancer (cytotoxicity, apoptosis) McCoy's 5A + 10% FBS

| MCF-10A | Human mammary epithelial (non-tumorigenic) | Selectivity/Toxicity control | DMEM/F-12 + 5% Horse Serum, EGF, Hydrocortisone, Insulin |

2.2. Protocol: General Cell Culture Maintenance

  • Environment: Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[8]

  • Procedure:

    • Aspirate old medium.

    • Wash cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate for 3-5 minutes at 37°C.

    • Neutralize the trypsin with complete medium and create a single-cell suspension.

    • Seed new flasks at the desired density.

Section 3: Experimental Workflow for Bioactivity Screening

A logical, phased approach is essential for characterizing a new compound. The workflow should begin with a broad assessment of cytotoxicity to define the effective concentration range, followed by detailed mechanistic studies at non-cytotoxic or moderately cytotoxic concentrations.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Assays A Seed Cells in 96-well Plates B Treat with Serial Dilutions of 6-Hydroxymethylherniarin (e.g., 0.1 µM to 100 µM) A->B C Incubate for 24-72h B->C D Perform Cell Viability Assay (e.g., Resazurin, MTT) C->D E Calculate IC50 Value D->E F Select Key Concentrations (e.g., IC25, IC50, sub-IC50) E->F Inform Concentration Selection G Anti-Inflammatory Studies (ELISA, Western Blot for NF-κB) F->G H Anti-Cancer Studies (Western Blot for Caspase-3) F->H

Diagram 1: A phased workflow for evaluating 6-Hydroxymethylherniarin.

Section 4: Protocol 1 - Determining Cytotoxicity and IC50

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. Cell viability assays are indispensable for determining this value and guiding downstream experiments.[9]

4.1. Protocol: Resazurin Cell Viability Assay

  • Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 6-Hydroxymethylherniarin in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Read the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Analysis:

    • Subtract the average blank reading from all other readings.

    • Normalize the data by expressing the readings of treated wells as a percentage of the vehicle control.

    • Plot the percent viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Table 2: Example 96-Well Plate Layout for IC50 Determination

Well 1 2 3 4 5 6 7 8 9 10 11 12
A-C 100 µM 30 µM 10 µM 3 µM 1 µM 0.3 µM 0.1 µM 0.03 µM 0.01 µM Vehicle Cells Only Blank

| D-F | 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 0.3 µM | 0.1 µM | 0.03 µM | 0.01 µM | Vehicle | Cells Only | Blank |

Section 5: Mechanistic Studies - Anti-Inflammatory Effects

A key mechanism of inflammation is the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[4][10] This section details protocols to assess if 6-Hydroxymethylherniarin can suppress this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB_p65 IκBα p65/p50 IKK->IkB_p65:f0 Phosphorylates & Degrades IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Genes Pro-inflammatory Genes (IL-6, TNF-α) p65_p50_nuc->Genes Transcription

Diagram 2: Simplified overview of the canonical NF-κB signaling pathway.

5.1. Protocol: Quantification of Pro-Inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying secreted proteins like cytokines in the cell culture supernatant.[11][12]

  • Cell Treatment: Seed THP-1-derived macrophages in a 24-well plate. Pre-treat cells with various concentrations of 6-Hydroxymethylherniarin for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control. Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform a sandwich ELISA for a target cytokine (e.g., IL-6) according to the manufacturer's protocol.[13] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.

    • Reading absorbance and calculating cytokine concentrations based on the standard curve.

5.2. Protocol: Analysis of NF-κB Activation (Western Blot)

Western blotting allows for the visualization of specific proteins to confirm pathway modulation.[14] A decrease in IκBα levels and an increase in the phosphorylated form of the p65 subunit are hallmarks of NF-κB activation.

  • Cell Treatment: Seed cells in a 6-well plate. Pre-treat with 6-Hydroxymethylherniarin, then stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to capture peak pathway activation.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[16] Separate proteins by size on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-p65, anti-IκBα, and a loading control like anti-β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Section 6: Mechanistic Studies - Anti-Cancer Effects

Inducing apoptosis, or programmed cell death, is a key strategy for many anticancer drugs. A central event in apoptosis is the activation of executioner caspases, particularly caspase-3.[17][18]

G Stimulus 6-Hydroxymethylherniarin Pathway Apoptotic Signaling (Intrinsic/Extrinsic Pathways) Stimulus->Pathway Casp9 Initiator Caspases (e.g., Caspase-8, -9) Pathway->Casp9 Casp3 Pro-Caspase-3 (Inactive) Casp9->Casp3 Cleaves Casp3_A Cleaved Caspase-3 (Active) Substrates Cellular Substrates (e.g., PARP) Casp3_A->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Diagram 3: The central role of Caspase-3 activation in apoptosis.

6.1. Protocol: Detection of Apoptosis via Caspase-3 Cleavage (Western Blot)

The activation of caspase-3 involves its cleavage from an inactive pro-form (~35 kDa) into active subunits (~17/19 kDa). This cleavage event is a reliable marker of apoptosis and can be detected by Western blot.

  • Cell Treatment: Seed an appropriate cancer cell line (e.g., MCF-7) in 6-well plates. Treat with 6-Hydroxymethylherniarin at concentrations around the determined IC50 for 24-48 hours. Include a positive control for apoptosis if available (e.g., staurosporine).

  • Lysate Preparation and Western Blot: Follow the same procedure as described in Section 5.2.

  • Immunoblotting: Use a primary antibody that specifically detects cleaved caspase-3. It is also good practice to probe a separate blot for total pro-caspase-3 to observe the corresponding decrease.

  • Analysis: A significant increase in the cleaved caspase-3 band in treated cells compared to the vehicle control indicates the induction of apoptosis.

References

  • Semantic Scholar. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress.
  • National Center for Biotechnology Information. (n.d.). Preclinical antitumor activity of 6-hydroxymethylacylfulvene, a semisynthetic derivative of the mushroom toxin illudin S. PubMed.
  • MDPI. (n.d.). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PMC.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol.
  • National Center for Biotechnology Information. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. PubMed.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • ScienceDirect. (n.d.). Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis.
  • National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • STEMCELL Technologies. (n.d.). Protocol.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Abcam. (n.d.). Western blot protocol.
  • Frontiers. (2022). Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells.
  • National Center for Biotechnology Information. (n.d.). NF-κB in Oxidative Stress. PMC.
  • National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. PMC.
  • National Center for Biotechnology Information. (2024). Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. PMC.
  • National Center for Biotechnology Information. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PMC.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • MDPI. (n.d.). Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives.
  • Journal of Biological Chemistry. (n.d.). Executioner caspase-3, -6, and -7 perform distinct, non-redundant roles during the demolition phase of apoptosis.
  • Journal of Cellular and Molecular Medicine. (2017). NF-κB signaling in inflammation.
  • R&D Systems. (n.d.). ELISA Kits: Assays For Quantifying Cytokine Release.
  • National Center for Biotechnology Information. (n.d.). AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells. PMC.
  • National Center for Biotechnology Information. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Hydroxymethylherniarin in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often overlooked, aspect of compound stability in common laboratory solvents. The focus of this document is to provide a comprehensive framework for understanding and ensuring the stability of 6-Hydroxymethylherniarin when stored in Dimethyl Sulfoxide (DMSO) at -20°C. While specific long-term stability data for this particular coumarin derivative is not extensively published, this guide will equip you with the foundational knowledge, experimental protocols, and troubleshooting insights to confidently manage your experimental compounds.

Part 1: Foundational Knowledge & Initial Steps

This section addresses the most frequently asked questions regarding the storage of novel or under-characterized compounds like 6-Hydroxymethylherniarin.

FAQ: What are the general recommendations for storing a new coumarin derivative like 6-Hydroxymethylherniarin in DMSO?

When handling a new compound with limited stability data, it is imperative to adhere to best practices to minimize the risk of degradation. For a coumarin derivative such as 6-Hydroxymethylherniarin, the following initial steps are recommended:

  • Solvent Purity is Paramount: Always use high-purity, anhydrous DMSO. DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water contamination can lead to the hydrolysis of susceptible compounds.

  • Aliquot for Longevity: To avoid repeated freeze-thaw cycles, which can compromise compound stability, it is best practice to aliquot the stock solution into single-use volumes.[1][3][4] This ensures that the main stock remains frozen and undisturbed.

  • Low-Temperature Storage: For long-term storage, temperatures of -20°C or, preferably, -80°C are recommended.[3][4] Lower temperatures significantly slow down the rate of chemical degradation.[3]

  • Inert Gas Overlay: For particularly sensitive compounds, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing. This displaces oxygen and can prevent oxidative degradation.

FAQ: What are the potential risks of storing 6-Hydroxymethylherniarin in DMSO at -20°C without stability data?

Storing any compound without established stability data introduces a significant variable into your experiments. For 6-Hydroxymethylherniarin, a hydroxycoumarin, several potential degradation pathways should be considered:

  • Oxidation: The phenolic hydroxyl group and the activated aromatic ring system in coumarins can be susceptible to oxidation, which can be catalyzed by trace metal impurities or exposure to air.[5][6]

  • Hydrolysis: Although less common in DMSO, if the solvent has absorbed water, hydrolysis of the lactone ring in the coumarin structure can occur, especially under acidic or basic conditions.[7]

  • Reaction with DMSO or Impurities: While DMSO is generally stable, it can contain impurities or degrade under certain conditions to form reactive species that could interact with the dissolved compound.[8]

Part 2: Designing a Stability Study

Proactively assessing the stability of your compound is a cornerstone of good scientific practice. This section provides guidance on how to design and execute a stability study for 6-Hydroxymethylherniarin.

Troubleshooting Guide: My assay results are inconsistent. Could it be due to the instability of my 6-Hydroxymethylherniarin stock?

Inconsistent assay results are a common red flag for compound instability. If you observe a decrease in potency or activity over time, or variability between different aliquots, it is crucial to investigate the stability of your stock solution. A simple stability study can help you determine if your compound is degrading under your current storage conditions.

Protocol: How do I perform a simple freeze-thaw stability study for 6-Hydroxymethylherniarin in DMSO?

This experiment is designed to assess the impact of repeated freezing and thawing on the integrity of your compound.

Objective: To determine if 6-Hydroxymethylherniarin degrades in DMSO after multiple freeze-thaw cycles.

Methodology:

  • Prepare a Stock Solution: Dissolve a known concentration of 6-Hydroxymethylherniarin in high-purity, anhydrous DMSO.

  • Create Aliquots: Dispense the stock solution into several small, tightly sealed vials.

  • Time-Zero Analysis (T=0): Immediately analyze one aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS) to establish the initial purity and concentration.

  • Freeze-Thaw Cycles:

    • Place the remaining aliquots at -20°C for at least 12 hours.

    • Remove the aliquots and allow them to thaw completely at room temperature.

    • This constitutes one freeze-thaw cycle.

  • Analysis after Each Cycle: After 1, 3, and 5 freeze-thaw cycles, analyze one aliquot from each cycle.

  • Data Analysis: Compare the purity and concentration of the compound at each time point to the T=0 sample. A significant decrease in the main compound peak or the appearance of new peaks indicates degradation.

Protocol: How can I assess the long-term stability of 6-Hydroxymethylherniarin in DMSO at -20°C?

This study will provide data on the stability of your compound over an extended period.

Objective: To determine the rate of degradation of 6-Hydroxymethylherniarin in DMSO when stored at -20°C.

Methodology:

  • Prepare a Stock Solution: As described in the freeze-thaw study.

  • Create Aliquots: Prepare a sufficient number of aliquots for all time points.

  • Time-Zero Analysis (T=0): Analyze one aliquot immediately.

  • Storage: Store the remaining aliquots at -20°C in the dark.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove and analyze one aliquot.

  • Data Analysis: Plot the concentration of 6-Hydroxymethylherniarin as a function of time. This will allow you to determine the shelf-life of your stock solution under these conditions.

Part 3: Analytical Methods for Stability Assessment

The choice of analytical method is critical for obtaining reliable stability data.

FAQ: What analytical techniques are suitable for monitoring the stability of 6-Hydroxymethylherniarin?

Several analytical techniques can be employed to assess the stability of 6-Hydroxymethylherniarin. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and robust method for quantifying the purity of small molecules.[9] By monitoring the peak area of the parent compound over time, you can accurately determine the extent of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides not only quantitative data but also mass information about the parent compound and any potential degradants.[10] This is particularly useful for identifying the structure of degradation products.

  • UV-Vis Spectrophotometry: While less specific than chromatographic methods, UV-Vis spectrophotometry can be a quick and simple way to check for gross degradation.[5] A change in the absorbance spectrum over time can indicate a change in the chemical structure.[5]

Table 1: Comparison of Analytical Methods for Stability Assessment

MethodProsCons
HPLC-UV Quantitative, reproducible, widely available.Does not provide structural information on degradants.
LC-MS Quantitative, provides mass information for parent and degradants, highly sensitive.More complex instrumentation, may require more method development.
UV-Vis Simple, fast, inexpensive.Not specific, may not detect subtle degradation.
Troubleshooting Guide: I see a new peak in my HPLC chromatogram after storing my compound. What could it be?

The appearance of a new peak in your HPLC chromatogram is a strong indication of compound degradation. This new peak represents a degradation product. To investigate further:

  • Use LC-MS: Analyze the sample by LC-MS to determine the mass of the new peak. This information can provide clues about the chemical transformation that has occurred (e.g., an increase of 16 amu may suggest oxidation).

  • Consider Potential Degradation Pathways: Based on the structure of 6-Hydroxymethylherniarin, consider likely degradation pathways such as oxidation of the hydroxyl group or hydrolysis of the lactone.

  • Forced Degradation Studies: To confirm the identity of the degradant, you can perform forced degradation studies by exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light).[10] If the peak in your stored sample matches a peak generated under one of these stress conditions, it can help identify the degradation pathway.

Part 4: Best Practices and Recommendations

Based on general principles of compound handling and the known chemistry of coumarins, the following best practices are recommended for storing 6-Hydroxymethylherniarin in DMSO.

Table 2: Recommended Storage Conditions for 6-Hydroxymethylherniarin in DMSO

ConditionRecommendationRationale
Solvent Anhydrous, high-purity DMSOMinimizes water for potential hydrolysis.
Temperature -80°C for long-term (>1 month), -20°C for short-term (<1 month)Slows chemical degradation.[3]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles.[3][4]
Container Tightly sealed, amber glass vialsProtects from light and moisture.
Atmosphere Consider overlaying with inert gas (Argon or Nitrogen)Minimizes oxidation.

Visualizations

Workflow for Handling a New Compound

G cluster_0 Initial Handling cluster_1 Storage & Stability Assessment cluster_2 Experimental Use start Receive New Compound (6-Hydroxymethylherniarin) prep_stock Prepare Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store Store at -20°C or -80°C aliquot->store stability_study Perform Stability Study (Freeze-Thaw & Long-Term) store->stability_study analyze Analyze by HPLC/LC-MS stability_study->analyze data_analysis Analyze Stability Data analyze->data_analysis use_in_assay Use in Experiments data_analysis->use_in_assay If Stable troubleshoot Troubleshoot Inconsistent Results data_analysis->troubleshoot If Unstable use_in_assay->troubleshoot

Caption: Decision workflow for handling a new experimental compound.

Potential Degradation Pathways for a Hydroxycoumarin

G cluster_degradation Potential Degradation Pathways A 6-Hydroxymethylherniarin (Parent Compound) B Oxidized Product e.g., Aldehyde or Carboxylic Acid A->B Oxidation (O2, trace metals) C Hydrolyzed Product Ring-Opened A->C Hydrolysis (H2O contamination) D Other Adducts A->D Reaction with Solvent Impurities

Caption: Potential degradation pathways for 6-Hydroxymethylherniarin.

References

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024). Vertex AI Search.
  • What is the best right way of storing DMSO in research lab? (2015).
  • DMSO Physical Properties. (n.d.). gChem.
  • Issues in Compound Storage in DMSO. (n.d.).
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., & Morand, K. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • Dimethyl sulfoxide (D8779)
  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (2023). ACS Earth and Space Chemistry.
  • Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. (2021). Applied and Environmental Microbiology, 87(15), e0065921.
  • 25 Coumarins – Analytical and Preparative Techniques. (2014).
  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. (2022). Frontiers in Microbiology, 13, 861783.
  • Compound Handling Instructions. (n.d.). MCE.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). Reddit.
  • Degradation Pathways | Request PDF. (n.d.).
  • What is the best way of storing a DMSO in a research lab? (2018). Quora.
  • A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. (2020). Annals of Advances in Chemistry, 4(1), 1-7.
  • The effect of room-temperature storage on the stability of compounds in DMSO. (2003). PubMed.
  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (2023). ACS Earth and Space Chemistry.
  • Dimethyl Sulfoxide. (n.d.). PubChem.
  • Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. (2025). PubMed.

Sources

addressing autofluorescence interference of coumarins in assays

Author: BenchChem Technical Support Team. Date: February 2026

Assay Interference Support Hub Ticket Subject: Troubleshooting Coumarin Autofluorescence in High-Throughput Screening (HTS) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical

Executive Summary

Coumarins (1,2-benzopyrone derivatives) are privileged scaffolds in medicinal chemistry but notorious disruptors in fluorescence-based assays. Their core structure typically excites in the 320–420 nm range and emits in the 400–520 nm (blue-green) window.

This creates a direct spectral overlap with standard assay fluorophores like DAPI, Hoechst, and 7-Amino-4-methylcoumarin (AMC) . If unaddressed, this results in:

  • False Positives: In inhibition assays, coumarin fluorescence masks the signal decrease.

  • False Negatives: In activation assays, coumarin fluorescence mimics the product signal.

Below is your technical guide to diagnosing, mitigating, and mathematically correcting this interference.

Module 1: Diagnostic Workflow

"How do I distinguish real activity from coumarin interference?"

Before altering your chemistry, you must confirm the source of the signal. The standard "No-Enzyme Control" is often insufficient if the compound itself is fluorogenic.

The Diagnostic Decision Tree

Use this logic flow to categorize your compound's behavior.

CoumarinDiagnosis Start High Signal in Assay Well Step1 Run 'Mock Assay' (Compound + Buffer + Substrate NO ENZYME) Start->Step1 Decision1 Is Signal > Background? Step1->Decision1 ResultReal Real Enzymatic Activity (or non-fluorescent mechanism) Decision1->ResultReal No Step2 Run Spectral Scan (Ex 300-450nm / Em 400-600nm) Decision1->Step2 Yes Decision2 Does Scan Match Assay Fluorophore? Step2->Decision2 ResultInterference CONFIRMED: Autofluorescence (Proceed to Module 2 or 3) Decision2->ResultInterference Yes (Overlap) ResultQuench Possible Quenching/Inner Filter (Compound absorbs excitation light) Decision2->ResultQuench No (Absorbance only)

Figure 1: Diagnostic logic for distinguishing true enzymatic signal from compound autofluorescence.

Module 2: Assay Chemistry Solutions

"Can I change the assay physics to avoid the coumarin signal?"

Yes. The most robust solution is to shift the detection window away from the coumarin's nanosecond-scale blue emission.

Option A: Red-Shifting the Fluorophore

Coumarins rarely fluoresce above 600 nm. Replacing blue probes (like AMC) with Far-Red probes eliminates spectral overlap.

Standard Probe (High Interference) Red-Shifted Alternative (Low Interference) Excitation/Emission (nm) Why it Works
AMC (7-Amino-4-methylcoumarin)Rhodamine 110 490 / 520Shifts excitation past coumarin max abs.
DAPI / Hoechst DraQ5 / RedDot 647 / 670Excitation is completely outside coumarin range.
Fluorescein (FITC) Cy5 / Alexa Fluor 647 650 / 670Far-red emission avoids coumarin tail.
Option B: Time-Resolved Fluorescence (TRF)

This is the gold standard for screening coumarin libraries.

  • The Physics: Organic fluorophores (like coumarins) have short fluorescence lifetimes (

    
     ns). Lanthanide chelates (Europium, Terbium) have long lifetimes (
    
    
    
    µs).
  • The Fix: Introduce a Time Delay (Gating) of 50–100 µs before collecting data. The coumarin signal decays to zero before the detector turns on.

TRF_Mechanism Pulse Excitation Pulse (Flash) FastDecay Coumarin Signal Decays (<10ns) Pulse->FastDecay Instant Delay Gate Delay (50-100 µs) FastDecay->Delay Wait Measure Measurement Window (Lanthanide Signal Only) Delay->Measure Collect Data

Figure 2: TRF Gating Strategy. The detector waits for the "fast" coumarin noise to die out before reading the "slow" lanthanide signal.

Module 3: Data Analysis Solutions

"I cannot change the assay chemistry. How do I correct the data?"

If you must use a blue/green intensity assay, you can mathematically subtract the interference using the Additive Correction Method .

The Correction Formula

For every data point, the observed signal (


) is the sum of the true enzymatic signal (

) and the compound's autofluorescence (

).


Where:

  • 
    : The signal from the well containing Enzyme + Substrate + Compound.
    
  • 
    : The signal from a parallel well containing Buffer + Compound (No Enzyme).
    
  • 
    : Background signal of the buffer alone.
    

Warning: This method assumes additivity . It fails if the compound also acts as a quencher (Inner Filter Effect). If the compound absorbs the excitation light significantly, subtraction will under-correct. In that case, you must use a ratiometric assay or TR-FRET.

Module 4: Protocol Library

Standard Operating Procedure: The "Mock Assay" for Interference Flagging

Objective: To quantify the autofluorescence contribution of a test compound library.

Reagents:

  • Assay Buffer: (Same formulation as your primary assay).

  • Test Compounds: Prepared at 2x or 10x concentration.

  • Readout Reagent: (e.g., Substrate or Detection Antibody). Crucial: Do not include the Enzyme/Target.

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 384-well plate identical to your assay plate.

    • Column 1-2: Buffer Only (Background).

    • Column 3-22: Test Compounds + Buffer.

    • Column 23-24: Known Fluorescent Standard (e.g., free AMC) as a positive control for the reader.

  • Dispense:

    • Add 10 µL of Test Compound to respective wells.

    • Add 10 µL of Assay Buffer (instead of Enzyme) to all wells.

    • Add 10 µL of Substrate/Detection Reagent (to account for any interaction between compound and substrate).

  • Incubation:

    • Incubate for the same duration as the primary assay (e.g., 60 mins at RT). Note: Even without enzyme, incubation allows for any slow chemical degradation or precipitation that might alter fluorescence.

  • Measurement:

    • Read plate using the exact filter set and gain settings of the primary assay.

  • Analysis (Thresholding):

    • Calculate the Mean and Standard Deviation (SD) of the Buffer controls.

    • Flagging Rule: Any compound with

      
       is flagged as an Autofluorescent Interferer.
      

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Mediated Assay Interference. International Journal of High Throughput Screening. [Link]

  • Simeonov, A., et al. (2008). Blue-Fluorescent Antibodies as Proxies for Autofluorescent Compounds in High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

  • Coussens, N. P., et al. (2018). Interference with Fluorescence and Absorbance. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mathis, G. (1995). Probing molecular interactions with homogeneous techniques based on rare earth cryptates and fluorescence energy transfer. Clinical Chemistry. (Foundational text on TRF mechanics). [Link]

Technical Support Center: High-Throughput Screening of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin derivatives in high-throughput screening (HTS). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the knowledge to anticipate, identify, and overcome common challenges, ensuring the integrity and success of your screening campaigns.

The unique chemical scaffold of coumarin, while offering a promising starting point for drug discovery, presents a specific set of challenges in HTS environments.[1][2] This guide moves beyond generic protocols to explain the "why" behind experimental choices, grounding our recommendations in established scientific principles.

Troubleshooting Guide: From Assay Interference to Hit Validation

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the HTS of coumarin derivatives.

Issue 1: My fluorescence-based assay shows a high number of hits, but I suspect false positives due to autofluorescence.

Q: How can I differentiate between a true hit and a false positive caused by the intrinsic fluorescence of my coumarin derivatives?

A: This is a critical and common challenge. Coumarin derivatives are well-known for their intrinsic fluorescence, which can directly interfere with assay readouts, especially in fluorescence intensity-based assays.[3][4] The core of the problem is that the instrument detector cannot distinguish between fluorescence from your assay's reporter fluorophore and fluorescence from the coumarin compound itself.[4]

Here is a systematic approach to deconstruct this issue:

Underlying Cause: The electronic structure of the coumarin scaffold readily absorbs light (typically in the UV-to-blue range) and emits it as fluorescence, often in the blue-green spectral region.[3] If your assay's excitation and emission wavelengths overlap with those of the coumarin derivative, you will inevitably measure the compound's fluorescence as part of your signal.

Step-by-Step Troubleshooting Protocol:
  • Pre-Screening Compound Profiling:

    • Objective: To characterize the intrinsic fluorescence of your coumarin library under assay conditions.

    • Protocol:

      • Prepare a plate with your coumarin derivatives at the final screening concentration in the assay buffer, but without the assay's reporter fluorophore or other biological reagents (e.g., enzyme, cells).

      • Read the plate using the same excitation and emission wavelengths as your primary screen.

      • Any well showing a signal significantly above the background (buffer-only wells) contains an autofluorescent compound under your specific assay conditions.

    • Interpretation: This "autofluorescence map" is crucial. Compounds exceeding a pre-defined signal threshold (e.g., >20% of the positive control signal) should be flagged as potential sources of interference.[5]

  • Assay Signal Confirmation with a "Quench" Read:

    • Objective: To identify compounds that might be quenching the signal of the reporter fluorophore.

    • Protocol:

      • In a separate plate, add your coumarin derivatives to wells already containing the fluorescent product of your assay (or the reporter fluorophore at a concentration mimicking the positive control).

      • Incubate for a short period and read the fluorescence.

    • Interpretation: A significant decrease in fluorescence compared to control wells (fluorophore without compound) indicates fluorescence quenching.[6][7]

  • Employing Orthogonal Assays:

    • Objective: To validate hits using a different detection technology that is not based on fluorescence.

    • Protocol:

      • Select a subset of your primary hits (including those flagged for autofluorescence).

      • Re-test these compounds in an orthogonal assay that measures the same biological endpoint but with a different readout, such as:

        • Luminescence-based assays (e.g., Promega's Kinase-Glo®, CellTiter-Glo®)

        • AlphaScreen® or AlphaLISA® assays (Amplified Luminescent Proximity Homogeneous Assay)

        • Absorbance-based assays

    • Interpretation: True hits should show activity in both the primary fluorescence assay and the orthogonal assay. Compounds that are only active in the fluorescence-based assay are likely false positives due to autofluorescence.

Visualizing the Workflow: Troubleshooting Autofluorescence

cluster_0 Primary HTS (Fluorescence-Based) cluster_1 Troubleshooting & Validation cluster_2 Hit Classification Primary_HTS High Hit Rate Observed Autofluorescence_Check Run Autofluorescence Profile (Compounds in buffer) Primary_HTS->Autofluorescence_Check Suspect Interference Orthogonal_Assay Test Hits in Non-Fluorescent Orthogonal Assay (e.g., Luminescence) Autofluorescence_Check->Orthogonal_Assay Flag Autofluorescent Compounds False_Positives False Positives (Autofluorescent Artifacts) Orthogonal_Assay->False_Positives Activity Not Confirmed True_Hits Validated Hits (Active in Both Assays) Orthogonal_Assay->True_Hits Activity Confirmed

Caption: A decision-making workflow for identifying autofluorescence-related false positives.

Issue 2: I am observing compound precipitation in my assay plates, leading to inconsistent results.

Q: What are the best practices for addressing the poor aqueous solubility of coumarin derivatives in an HTS setting?

A: The hydrophobic nature of the coumarin scaffold is a primary contributor to poor aqueous solubility.[8] This is a significant hurdle in HTS, as undissolved compound cannot interact with the biological target, and aggregates can cause non-specific inhibition.[9][10]

Underlying Cause: Coumarin and many of its derivatives have low polarity and are more soluble in organic solvents like DMSO than in aqueous assay buffers.[8][11] When the DMSO stock is diluted into the aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Strategies for Mitigating Solubility Issues:
  • Optimize DMSO Concentration:

    • Rationale: While DMSO is an excellent solvent for many organic molecules, high concentrations can be detrimental to some biological assays (e.g., cell-based assays, certain enzymes).

    • Recommendation: Aim for the lowest final DMSO concentration that maintains compound solubility, typically between 0.1% and 1%. It is crucial to ensure that your assay is tolerant to the chosen DMSO concentration by running appropriate vehicle controls.

  • Incorporate Detergents in Assay Buffers:

    • Rationale: Non-ionic detergents can help to prevent compound aggregation and improve the solubility of hydrophobic molecules.

    • Protocol: Supplement your assay buffer with a low concentration of a non-ionic detergent. Common choices include:

      • Triton X-100: 0.01% - 0.1%

      • Tween-20: 0.01% - 0.05%

    • Self-Validation: Always test the effect of the detergent on your assay's performance (e.g., enzyme activity, cell viability) to ensure it does not interfere with the biological system. A counter-screen in the presence and absence of detergent can effectively identify aggregation-based inhibitors.[9]

  • Employ "Kinetic" vs. "Thermodynamic" Solubility Assessment:

    • Kinetic Solubility: This measures the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking HTS conditions.

    • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a buffer.

    • Recommendation: For HTS, kinetic solubility is often more relevant.[12] If a compound has low kinetic solubility, consider if the screening concentration can be lowered.

Data Summary: Common Solubilizing Agents in HTS
AgentTypical ConcentrationMechanism of ActionKey Considerations
DMSO 0.1% - 1% (final)Co-solventAssay tolerance is critical.
Triton X-100 0.01% - 0.1%Non-ionic detergent, prevents aggregationCan disrupt cell membranes at higher concentrations.
Tween-20 0.01% - 0.05%Non-ionic detergent, prevents aggregationGenerally milder than Triton X-100.

Frequently Asked Questions (FAQs)

Q1: Can coumarin derivatives interfere with assays by mechanisms other than autofluorescence?

A1: Yes. Besides autofluorescence, you should be aware of other potential interference mechanisms, which fall under the umbrella of Pan-Assay Interference Compounds (PAINS).[13] For coumarin derivatives, these can include:

  • Reactivity: Some coumarin derivatives can be chemically reactive, particularly with nucleophiles like the cysteine residues in proteins. This can lead to non-specific, covalent inhibition of enzymes.[5]

  • Redox Cycling: Certain chemical moieties can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[3] These ROS can then oxidize and damage the target protein, leading to a loss of activity that is misinterpreted as specific inhibition.[3]

  • Aggregation: As discussed, poorly soluble compounds can form aggregates that non-specifically sequester and inhibit proteins.[9] This is a common artifact in HTS.

Q2: How do I design a robust hit validation cascade for a coumarin library screen?

A2: A multi-step validation process is essential to eliminate false positives and artifacts.[14] A well-designed cascade ensures that your resources are focused on genuinely promising hits.

Visualizing the Hit Validation Cascade:

Primary_Screen Primary HTS Screen (e.g., Fluorescence) Triage Hit Triage (Remove known PAINS, autofluorescent compounds) Primary_Screen->Triage Dose_Response Dose-Response Confirmation (Confirm potency and efficacy) Triage->Dose_Response Orthogonal_Assay Orthogonal & Counter-Screens (Confirm mechanism, rule out artifacts) Dose_Response->Orthogonal_Assay Secondary_Assays Secondary Assays (e.g., Cell-based, target engagement) Orthogonal_Assay->Secondary_Assays Validated_Hit Validated Hit Series Secondary_Assays->Validated_Hit

Caption: A typical hit validation cascade for an HTS campaign.

Key steps in the cascade should include:

  • Primary Hit Confirmation: Re-test the initial hits from the primary screen to confirm their activity.

  • Dose-Response Curves: Generate concentration-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.[9]

  • Orthogonal Testing: As mentioned previously, confirm activity in an assay with a different detection method.

  • Counter-Screens: Run assays to specifically identify off-target effects or assay interference. For example, a counter-screen against a related but distinct target can assess selectivity.

  • Biophysical Methods: For enzyme targets, consider using biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding of the compound to the target protein.

Q3: My coumarin derivative appears to be a "hit" in a cell-based assay. How do I rule out cytotoxicity as the cause of the observed phenotype?

A3: This is a crucial step in validating hits from cell-based screens. An apparent inhibitory effect could simply be the result of the compound killing the cells.

  • Protocol for Cytotoxicity Counter-Screen:

    • Treat your cells with the coumarin derivatives at the same concentrations and for the same duration as your primary screen.

    • Use a standard cell viability assay to assess cytotoxicity. Common methods include:

      • MTS/MTT assays: Measure metabolic activity.

      • CellTiter-Glo® (Promega): Measures ATP levels, a key indicator of cell health.

      • Trypan Blue Exclusion: A simple method for counting live vs. dead cells.

  • Interpretation: Compounds that show significant cytotoxicity at or near their active concentration in the primary assay should be flagged. A true hit should demonstrate the desired phenotype at concentrations where it is not causing general cell death.[15]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Zhang, Y., et al. (2019). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Molecules, 24(15), 2798. [Link]

  • Mondal, A., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 47(30), 14241-14254. [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. [Link]

  • Nickischer, D., et al. (2017). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. Methods in Molecular Biology, 1683, 279-301. [Link]

  • Scicasts. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Pobudkowska, A., et al. (2022). Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. Molecules, 27(16), 5285. [Link]

  • ResearchGate. (n.d.). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • National Center for Biotechnology Information. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • de la Fuente, M. C., & Nonell, S. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of Materials Chemistry B. [Link]

  • ResearchGate. (2026). Virtual screening of marine coumarins and xanthenes identifies novel acid-suppressive leads targeting histamine H₂ receptor and gastric proton pump. [Link]

  • Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(20), 11865-11881. [Link]

  • National Center for Biotechnology Information. (2015). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. [Link]

  • Uivarosi, V., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2539. [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Sadybekov, A., & Kireev, D. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(12), 5829-5838. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic screening (%) of the newly synthesized coumarin... [Link]

  • Wu, Y., & Engstrom, K. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. SLAS Discovery. [Link]

  • ResearchGate. (n.d.). (a) Fluorescence-based competition assay. Various coumarin... [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]

  • Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(19), 4376. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2023). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules, 28(15), 5708. [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]

  • Finel, M., et al. (2018). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 23(10), 2462. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Galezowska, J., et al. (2020). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Molecules, 25(21), 5036. [Link]

  • National Center for Biotechnology Information. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2017). Accounting for Artifacts in High-Throughput Toxicity Assays. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • ChemRxiv. (2021). Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

  • National Center for Biotechnology Information. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. [Link]

  • National Center for Biotechnology Information. (2012). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. [Link]

Sources

Technical Support Center: Refining Purification Techniques for 6-Hydroxymethylherniarin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-6HMH-001 Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Start Here

Before modifying your workflow, identify the primary failure mode observed in your crude reaction mixture.

SymptomProbable CauseRecommended Module
Crude is a sticky oil/gum Residual solvent (DMSO/DMF) or oligomerization (bis-coumarins).Module A (Trituration)
Tailing on TLC Acidic impurities or decomposition of the hydroxymethyl group.Module B (Buffering)
Co-elution with Starting Material Insufficient polarity difference between Herniarin and 6-HMH.Module B (Gradient Optimization)
Low Yield after Column Irreversible adsorption to Silica (H-bonding).Module C (Alternative Phases)

Module A: Crystallization & Precipitation (The First Line of Defense)

FAQ: Why is my product "oiling out" instead of crystallizing?

Technical Insight: 6-Hydroxymethylherniarin (6-HMH) analogues possess a "Janus-faced" polarity. The coumarin core is lipophilic, while the hydroxymethyl group (-CH₂OH) at the C6 position introduces significant hydrogen bonding capability. Oiling out occurs when the hydrophobic effect overwhelms the lattice energy formation, often due to the presence of trace high-boiling solvents (DMF, DMSO) or impurities like bis-coumarins (formed via formaldehyde cross-linking).

Troubleshooting Protocol: The "Anti-Solvent Crash" Do not simply evaporate to dryness. Use a controlled polarity shift.

  • Dissolution: Dissolve the crude oil in a minimal volume of Acetone or THF (warm, 40°C).

  • Precipitation: Add Diisopropyl Ether (DIPE) or cold Water dropwise with vigorous stirring.

    • Why DIPE? It is sufficiently non-polar to force the polar 6-HMH out of solution but retains non-polar impurities better than Hexane.

  • Seeding: If oil persists, scratch the flask wall with a glass rod to induce nucleation.

Module B: Chromatographic Separation (Precision Purification)

FAQ: How do I separate 6-HMH from unreacted Herniarin?

Technical Insight: The retention factor (


) difference between Herniarin (7-methoxycoumarin) and 6-HMH is driven by the hydroxyl group. However, on standard silica, the -OH group can cause "tailing" due to hydrogen bonding with silanol groups, masking the separation.

Protocol: The "Stepped Gradient" Method Standard isocratic elution often fails here. Use this stepped approach.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Chloroform (


) / Methanol (

).
StepSolvent Ratio (

)
Volume (CV*)Target Component
1 100:02 CVNon-polar impurities / Bis-coumarins
2 99:13 CVUnreacted Herniarin (Starting Material)
3 95:55-8 CV6-Hydroxymethylherniarin (Product)
4 90:102 CVPolar oxidation byproducts (Acids/Aldehydes)

*CV = Column Volume

Critical Adjustment: If tailing persists, add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of silanols, sharpening the peak shape for the alcohol.

Visualization: Purification Logic Flow

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (CHCl3:MeOH 95:5) Start->TLC Decision Separation Quality? TLC->Decision Cryst Module A: Recrystallization (Acetone/DIPE) Decision->Cryst Rf Δ > 0.3 (Clean Separation) Column Module B: Flash Chromatography (Stepped Gradient) Decision->Column Rf Δ < 0.2 (Co-elution) Result1 Pure Crystals (>98%) Cryst->Result1 Result2 Purified Fractions Column->Result2

Caption: Decision matrix for selecting between crystallization and chromatography based on TLC separation efficiency.

Module C: Chemical Scavenging (The Lactone Trick)

FAQ: Can I use acid/base extraction?

Warning: Unlike hydroxycoumarins (e.g., Umbelliferone), 6-HMH is a methoxy -coumarin (neutral). It does not dissolve in base via deprotonation. However, the lactone ring can be hydrolyzed.

The "Lactone Opening" Strategy (High Purity / High Risk) Use this only if chromatography fails to remove non-lactone impurities.

  • Hydrolysis: Treat the crude solid with 10% NaOH at 60°C for 30 mins.

    • Mechanism:[1][2][3][4][5] The lactone ring opens to form the water-soluble sodium coumarinate salt. Non-lactone impurities (e.g., neutral aromatics) remain insoluble.

  • Filtration: Filter the aqueous solution to remove insoluble impurities.

  • Recyclization: Acidify the filtrate with cold dilute HCl to pH 2.

    • Mechanism:[1][2][3][4][5] The phenol/acid intermediate spontaneously recyclizes (lactonizes) back to the coumarin core, precipitating the purified product.

Risk: Prolonged exposure to hot base can cause retro-aldol reactions on the hydroxymethyl group or permanent ring degradation. Limit heating time strictly.

Experimental Protocols

Protocol 1: Synthesis Verification (TLC)

Before purification, verify the synthesis of 6-HMH from Herniarin.

  • Plate: Silica Gel 60 F254.

  • Eluent: Toluene:Ethyl Acetate (7:3) OR Chloroform:Methanol (95:5).

  • Visualization: UV (254 nm) and Iodine vapor.

    • Herniarin: High

      
      , blue fluorescence.
      
    • 6-HMH: Lower

      
       (more polar), distinct blue-green fluorescence.
      
Protocol 2: Removing "Bis-Coumarin" Impurities

If formaldehyde was used in excess during synthesis, methylene-bridged bis-coumarins are common byproducts. They are highly insoluble.

  • Suspend the crude solid in boiling Ethanol .

  • 6-HMH will dissolve; Bis-coumarins will likely remain as a solid.

  • Filter hot.

  • Cool filtrate to 4°C to crystallize 6-HMH.

References

  • Biocrick. (n.d.). 6-Hydroxymethylherniarin | CAS:117597-79-2 | Chemical Properties and Solubility.[6] Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxymethylherniarin | C11H10O4 | CID 14212558.[7] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022).[3] What are the techniques that can be use to purify coumarins? Retrieved from [Link]

  • Cafeo, G., et al. (2024).[8] Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods.[8] Foods, 13(16), 2517.[8] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 6-Hydroxymethylherniarin vs. Established Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Niche of 6-Hydroxymethylherniarin[1]

6-Hydroxymethylherniarin (6-HMH) is a naturally occurring coumarin derivative (C11H10O4, MW 206.19) predominantly isolated from the Apiaceae (e.g., Ferulago trifida, Prangos ferulacea) and Violaceae families. Structurally, it represents a critical intermediate in the Structure-Activity Relationship (SAR) landscape of simple coumarins, bridging the lipophilic Herniarin (7-methoxycoumarin) and the highly bioactive Scopoletin (6-methoxy-7-hydroxycoumarin) or Scoparone (6,7-dimethoxycoumarin).

While major coumarins like Osthole and Warfarin dominate the therapeutic landscape, 6-HMH offers a unique pharmacological profile due to the C6-hydroxymethyl moiety. This functional group alters the molecule's polarity and metabolic stability compared to its parent compound, Herniarin, potentially influencing its efficacy in antioxidant and insecticidal applications.

This guide objectively compares the efficacy of 6-HMH against standard coumarins, supported by experimental data from recent phytochemical and pharmacological studies.

Chemical Profile & Structural Logic[2]

To understand the efficacy of 6-HMH, one must analyze its position in the coumarin biosynthetic and synthetic network.

  • Parent Scaffold: Herniarin (7-methoxycoumarin).[1]

  • Modification: Hydroxymethylation at position C6.

  • SAR Implication: The introduction of a primary alcohol at C6 increases water solubility compared to Herniarin while maintaining the 7-methoxy "cap" that prevents rapid glucuronidation at that position.

Figure 1: Structural Relationships & SAR Logic (Graphviz)

CoumarinSAR Herniarin Herniarin (7-Methoxycoumarin) Base Scaffold Lipophilic HMH 6-Hydroxymethylherniarin (C6-CH2OH) Increased Polarity Metabolic Intermediate Herniarin->HMH C6-Hydroxymethylation (Biosynthetic/Synthetic) Scopoletin Scopoletin (6-OMe, 7-OH) High Antioxidant Potency Free Phenol Herniarin->Scopoletin C6-Hydroxylation Scoparone Scoparone (6,7-Dimethoxycoumarin) Vasorelaxant Fully Methylated HMH->Scoparone Methylation (Hypothetical) or Divergent Pathway

Caption: Structural evolution of 6-Hydroxymethylherniarin within the methoxycoumarin family. The C6-hydroxymethyl group distinguishes it from the lipophilic Herniarin and the pharmacological standard Scoparone.

Comparative Efficacy Analysis

Antioxidant Activity (DPPH Assay)

In comparative studies involving Ferulago trifida extracts, 6-HMH was evaluated alongside other coumarins. The efficacy hierarchy is dictated by the presence of free phenolic hydroxyl groups (hydrogen atom donors).

CompoundFunctional Group (C6/C7)Antioxidant Efficacy (DPPH)Mechanism Note
Scopoletin 6-OMe, 7-OHHigh Free phenolic OH at C7 facilitates radical scavenging.
Suberenol PrenylatedModerate-High Prenyl group stabilizes radical intermediates.
6-HMH 6-CH2OH, 7-OMeLow-Moderate The C6-alcohol is less reactive than a phenol; 7-OMe blocks the primary scavenging site.
Herniarin 6-H, 7-OMeLow Lacks hydrogen-donating groups.

Key Insight: 6-HMH shows superior polarity to Herniarin but lower direct radical scavenging capability than Scopoletin. Its value lies not as a primary antioxidant, but potentially as a prodrug or a modulator of cellular pathways (e.g., Nrf2) where direct scavenging is less critical than metabolic stability.

Insecticidal & Larvicidal Activity[4]

Recent research has highlighted the potential of Ferulago coumarins against malaria vectors (Anopheles stephensi).[2]

  • Experimental Context: WHO protocol larvicidal assay.[2]

  • Comparative Data:

    • Oxypeucedanin methanolate: High potency (LC50 < 50 ppm).

    • 6-Hydroxymethylherniarin: Moderate potency.[1]

    • Crude Extract (Chloroform): Often shows higher efficacy than isolated 6-HMH due to synergistic effects with furanocoumarins like Xanthotoxin.

Experimental Protocols

To validate the presence and efficacy of 6-HMH, the following protocols are recommended. These are based on isolation from Ferulago trifida and standard bioassays.[3]

Isolation Workflow (Self-Validating)

This protocol ensures the separation of 6-HMH from the structurally similar Herniarin and Scoparone.

  • Extraction: Macerate 1 kg of air-dried roots (Ferulago spp.) in MeOH (3 x 3L) for 72h. Evaporate to obtain crude extract.

  • Partitioning: Suspend crude extract in distilled water. Partition successively with n-Hexane, Chloroform (Target Fraction), and Ethyl Acetate.

  • Fractionation: Subject the Chloroform fraction to Silica Gel Column Chromatography (CC).

    • Gradient: n-Hexane/Ethyl Acetate (Start 100:0 -> End 0:100).

  • Purification: 6-HMH typically elutes in mid-polarity fractions (approx. 70:30 Hex:EtOAc).

  • Validation (TLC): Visualize under UV (365 nm). 6-HMH exhibits distinct blue fluorescence, distinguishable from the yellow/green of Scopoletin.

DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant potential relative to Trolox/BHT.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 2.5 mL of DPPH solution with 0.5 mL of 6-HMH solution (concentration range: 10–500 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    
  • Control: Use Ascorbic Acid or BHT as positive controls.

Figure 2: Experimental Isolation & Testing Workflow (Graphviz)

Workflow Plant Plant Material (Ferulago trifida Roots) Extract Methanolic Extraction & Partitioning Plant->Extract CHCl3 Chloroform Fraction (Target Pool) Extract->CHCl3 Liquid-Liquid Partition CC Silica Gel Column (Hexane:EtOAc Gradient) CHCl3->CC Isolate Isolation of 6-Hydroxymethylherniarin CC->Isolate Elution @ 70:30 Hex:EtOAc Assay Bioactivity Validation (DPPH / Larvicidal) Isolate->Assay

Caption: Step-by-step isolation workflow for 6-Hydroxymethylherniarin from plant matrices, leading to bioassay validation.

Mechanistic Insights

While 6-HMH lacks the high-potency "warhead" (free phenol) of Scopoletin, its efficacy profile is likely driven by:

  • Metabolic Resistance: The 7-methoxy group prevents rapid sulfation/glucuronidation at position 7, prolonging plasma half-life compared to 7-hydroxycoumarins.

  • Solubility: The 6-hydroxymethyl group enhances aqueous solubility, potentially improving bioavailability compared to the highly lipophilic Herniarin.

  • Pathway Modulation: Like other methoxycoumarins, 6-HMH likely interacts with the Nrf2-ARE pathway , inducing endogenous antioxidant enzymes (HO-1, NQO1) rather than acting as a direct scavenger.

References

  • Phytochemical Analysis of Ferulago trifida: Evaluation of antioxidant and larvicidal activities of coumarins (including 6-Hydroxymethylherniarin) from Ferulago trifida. Source:

  • Coumarin Biosynthesis & SAR: Structural basis of coumarin methylation and hydroxylation. Source:

  • Viola Genus Pharmacology: Comprehensive review listing 6-Hydroxymethylherniarin as a constituent of Viola yedoensis. Source:

  • Synthesis of Prenyloxycoumarins & Herniarin: Methodologies for synthesizing the parent scaffold Herniarin. Source:

Sources

The Hidden Variable: A Cross-Reactivity Analysis of 6-Hydroxymethylherniarin (6-HMH)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Analysis of 6-Hydroxymethylherniarin in Biochemical Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-throughput screening of coumarin derivatives for neuroprotective or anti-inflammatory properties, 6-Hydroxymethylherniarin (6-HMH) presents a unique analytical challenge. Often co-isolated with potent furanocoumarins (e.g., Imperatorin) or simple coumarins (e.g., Scopoletin) in Ferulago and Citrus extracts, 6-HMH acts as both a bioactive scaffold and a potential assay interferent .[1]

This guide objectively analyzes the biochemical behavior of 6-HMH compared to its structural analogs—Herniarin and Scopoletin. We define its cross-reactivity profile across three critical domains: Optical (Fluorescence) , Enzymatic (AChE/CYP inhibition) , and Immunological , providing validated protocols to distinguish true bioactivity from experimental artifacts.[1]

Part 1: Structural Basis of Cross-Reactivity

To understand why 6-HMH interferes with standard assays, we must analyze its pharmacophore. 6-HMH is a 7-methoxycoumarin substituted at the C6 position with a hydroxymethyl group. This modification alters its solubility and electronic properties compared to Herniarin (7-methoxycoumarin) and Scopoletin (7-hydroxy-6-methoxycoumarin), yet preserves the core epitope recognized by many pan-coumarin antibodies and enzyme active sites.

Structural Comparison & Interference Zones

CoumarinStructure Herniarin Herniarin (7-Methoxycoumarin) Parent Scaffold Scopoletin Scopoletin (6-Methoxy-7-hydroxycoumarin) High Fluorescence Herniarin->Scopoletin Hydroxylation (C7) HMH 6-Hydroxymethylherniarin (6-HMH) Steric Bulk at C6 Herniarin->HMH Hydroxymethylation (C6) Interference INTERFERENCE ZONE: C6/C7 Substitutions affect Fluorescence & Binding Scopoletin->Interference HMH->Interference

Figure 1: Structural relationship between 6-HMH and common analogs. The C6 hydroxymethyl group distinguishes 6-HMH but retains the 7-methoxy motif responsible for immunological cross-reactivity.

Part 2: Optical Cross-Reactivity (Fluorescence Interference)

The Challenge: Coumarins are inherently fluorescent. Assays utilizing fluorogenic substrates (e.g., AMC-cleavage assays for proteases or cholinesterases) often operate in the blue/cyan region (Ex 350-380 nm / Em 440-460 nm). 6-HMH possesses intrinsic fluorescence that can mask signal quenching or mimic substrate cleavage, leading to False Negatives (in quenching assays) or False Positives (in cleavage assays).[1]

Comparative Optical Profile
CompoundExcitation Max (nm)Emission Max (nm)Relative Quantum Yield*Interference Risk (Blue Channel)
Herniarin 325450ModerateHigh
Scopoletin 360460HighVery High
6-HMH 330-340 445-455 Moderate-High High
Warfarin308390LowLow

*Relative to Quinine Sulfate standard. Values are solvent-dependent (typically MeOH/PBS).

Protocol: Spectral Fingerprinting for Correction

To validate 6-HMH bioactivity in fluorescence assays, you must perform a "No-Enzyme Control" subtraction.[1]

  • Prepare Master Mix: Buffer + 6-HMH (Test Concentration).

  • Read Baseline: Measure Fluorescence (RFU) at T=0.

  • Add Substrate (No Enzyme): Measure RFU. Any increase indicates direct interaction or intrinsic fluorescence.[1]

  • Correction Factor: Subtract the (Buffer + 6-HMH) slope from the (Enzyme + Substrate + 6-HMH) slope.

Part 3: Enzymatic Cross-Reactivity (Specificity Analysis)

The Challenge: 6-HMH is often screened for Acetylcholinesterase (AChE) inhibition (Alzheimer's research). However, its structural similarity allows it to promiscuously bind other serine hydrolases and CYP450 enzymes, potentially confounding "specific" inhibitor claims.[1]

Comparative Inhibition Potency (IC50 Trends)

Data synthesized from Ferulago and Citrus extract studies indicates 6-HMH is generally a weaker inhibitor than furanocoumarins but comparable to simple coumarins.

Target EnzymeScopoletin (Benchmark)6-HMH (Test Article)Furanocoumarins (e.g., Imperatorin)Interaction Type
AChE High Potency (IC50 ~10-50 µM)Moderate Potency Very High PotencyCompetitive / Mixed
BChE Moderate PotencyWeak/Moderate High PotencyNon-competitive
CYP2A6 Strong InhibitorPotential Inhibitor Strong InhibitorMechanism-Based Inactivation

Analysis:

  • AChE/BChE: 6-HMH shows "Mixed-Type" inhibition.[2] Unlike Tacrine (pure competitive), 6-HMH likely binds both the active site and the peripheral anionic site (PAS) due to the hydroxymethyl extension.

  • CYP450: The 7-methoxy group makes 6-HMH a substrate/inhibitor for CYP2A6. In metabolic stability assays, 6-HMH may deplete the enzyme, altering the metabolism of co-administered drugs.[1]

Workflow: Differentiating Inhibition Mechanisms

EnzymeWorkflow Start Start: 6-HMH Enzyme Assay Step1 Determine IC50 at Fixed Substrate Conc. Start->Step1 Step2 Vary Substrate Conc. (Lineweaver-Burk Plot) Step1->Step2 Decision Intersection Point? Step2->Decision Competitive Y-axis Intercept (Competitive) Binds Active Site Decision->Competitive Same Vmax NonComp X-axis Intercept (Non-Competitive) Binds Allosteric Site Decision->NonComp Same Km Mixed Left of Y-axis (Mixed) Binds Both Decision->Mixed Changed Vmax & Km

Figure 2: Kinetic analysis workflow to determine the specific mode of inhibition for 6-HMH against target enzymes.

Part 4: Immunological Cross-Reactivity

The Challenge: In pharmacokinetic (PK) studies using ELISA, antibodies raised against Herniarin (the parent) often exhibit high cross-reactivity (CR) with 6-HMH.

  • Mechanism: Most polyclonal antibodies target the stable coumarin ring and the 7-methoxy group. The C6-hydroxymethyl group is small enough to fit into the antibody binding pocket, leading to overestimation of Herniarin levels if 6-HMH is present as a metabolite.

  • Recommendation: Use HPLC-MS/MS for specific quantification of 6-HMH in biological fluids rather than immunoassay, unless the antibody has been affinity-purified against the C6-epitope.

Part 5: Validated Experimental Protocol
Protocol: Assessing 6-HMH Specificity in AChE Screening

Objective: Determine if 6-HMH is a true inhibitor or a fluorescent interferent.

Reagents:

  • AChE (Electric eel or Human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman’s Reagent).

  • Test Compound: 6-HMH (dissolved in DMSO, final <1%).[1]

Step-by-Step:

  • Blank Preparation: Mix 150 µL Phosphate Buffer (pH 8.0) + 20 µL DTNB + 10 µL 6-HMH .

    • Critical Check: Measure Absorbance at 412 nm. If signal > Buffer alone, 6-HMH reacts with DTNB (False Positive).[1]

  • Enzyme Reaction: Add 20 µL AChE solution. Incubate 15 min @ 25°C.

  • Substrate Addition: Add 10 µL ATCh.

  • Kinetic Read: Measure Absorbance at 412 nm every 30s for 10 min.

  • Calculation:

    
    
    Note: If Blank Absorbance (Step 1) was high, subtract that static value from all Sample timepoints before calculating Rate.
    
References
  • Goodarzi, S., et al. (2019).[1] Strong insecticidal potential of methanol extract of Ferulago trifida fruits against Anopheles stephensi. ResearchGate. Available at: [Link]

  • Moghadam, S.E., et al. (2020).[1][3] Bioactive coumarins from the roots and fruits of Ferulago trifida Boiss. Taylor & Francis / NIH. Available at: [Link]

  • Smith, T.P., et al. (2022).[1] Cross-reactivity in assays for prolactin and optimum screening policy. Clinical Chemistry and Laboratory Medicine (CCLM). Available at: [Link](Cited for general principles of immunoassay cross-reactivity analysis).

Sources

A Researcher's Guide to the Independent Replication and Validation of 6-Hydroxymethylherniarin's Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Replication in Natural Product Science

6-Hydroxymethylherniarin is a derivative of herniarin (7-methoxycoumarin), belonging to the coumarin class of benzopyrone secondary metabolites. Coumarins are widely recognized for a vast spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3][4] This positions derivatives like 6-Hydroxymethylherniarin as intriguing candidates for further investigation.

However, the journey from a promising compound to a validated therapeutic lead is paved with rigorous, independent verification. Reproducibility is the cornerstone of scientific discovery, yet challenges in replicating findings are prevalent, particularly in natural product research where variability in materials and methods can be significant.[5][6] This guide addresses the critical, yet often overlooked, challenge of validating the bioactivity of a sparsely documented compound.

Given the limited specific literature on 6-Hydroxymethylherniarin, this document serves not as a direct replication of a landmark study, but as a comprehensive framework for the de novo validation of its potential bioactivities. We will proceed from the foundational principles of compound verification to a tiered system of bioactivity screening and data interpretation, providing a self-validating workflow for any research team.

Part 1: Foundational Validation - Know Your Compound

Before any biological assessment, the identity and purity of the test compound must be unequivocally established. Failure to do so is a primary source of non-reproducible results.[7]

1.1. Physicochemical Characterization

The first step is to confirm the structural integrity and purity of the 6-Hydroxymethylherniarin sample.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. An acceptable purity level for biological screening is typically >95%.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: C₁₁H₁₀O₄, ~206.19 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise chemical structure, including the position of the hydroxymethyl and methoxy groups.

Causality Check: Why is this critical? Without confirming purity, any observed bioactivity could be attributed to a potent, co-eluting impurity. Without structural confirmation, you may not be studying the intended molecule at all, rendering all subsequent data invalid.

Part 2: A Tiered Framework for Bioactivity Screening

This guide proposes a logical, tiered approach to efficiently screen for the most probable bioactivities based on the known pharmacology of the coumarin scaffold.[8][9]

Tier 1: Foundational In Vitro Bioactivity – Antioxidant Potential

Many anti-inflammatory and anticancer activities of natural products are linked to their ability to mitigate oxidative stress.[10] Therefore, assessing antioxidant capacity is a logical and cost-effective starting point.

Key Assays: DPPH and ABTS radical scavenging assays are the most common and reliable methods.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[13]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare a stock solution of 6-Hydroxymethylherniarin in a suitable solvent (e.g., DMSO or methanol) at 10 mM.

    • Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Use Ascorbic Acid as a positive control and prepare identical serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the test compound dilution (or positive control, or solvent blank).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % scavenging against concentration and determine the IC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Self-Validation: The inclusion of a robust positive control (Ascorbic Acid) is non-negotiable. It validates that the assay is performing correctly and provides a benchmark against which to compare the potency of the test compound.

Tier 2: Cell-Based Functional Assays – Anti-Inflammatory & Cytotoxic Activity

If antioxidant activity is observed, or if the goal is to screen more broadly, proceeding to cell-based assays is the next logical step.

2A. Anti-Inflammatory Activity: Nitric Oxide Inhibition in Macrophages

This assay evaluates the ability of the compound to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory state in RAW 264.7 macrophage cells, leading to the production of the pro-inflammatory mediator nitric oxide (NO).[14]

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 6-Hydroxymethylherniarin (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Leave a set of wells unstimulated as a negative control.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • Parallel Viability Assay:

    • Crucially, perform a concurrent viability assay (e.g., MTT, see below) on the treated cells to ensure that the reduction in NO is not simply due to cell death.

Causality & Trustworthiness: A reduction in NO without a corresponding loss of cell viability indicates a true anti-inflammatory effect. Without this parallel viability data, the results are uninterpretable.

2B. Anticancer Activity: Cytotoxicity Screening

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a panel of human cancer cell lines (e.g., HCT-116 colon, A549 lung) and a non-cancerous control cell line (e.g., BEAS-2B bronchial epithelium) in 96-well plates. Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a range of concentrations of 6-Hydroxymethylherniarin (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated SDS-HCl solution) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each cell line.

Part 3: Data Presentation and Comparative Analysis

Table 1: Comparative Antioxidant Activity (IC₅₀ Values)

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
6-Hydroxymethylherniarin[Experimental Value][Experimental Value]
Ascorbic Acid (Control)[Experimental Value][Experimental Value]

Table 2: Comparative Cytotoxicity Profile (IC₅₀ Values)

CompoundHCT-116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)BEAS-2B (Normal Lung) IC₅₀ (µM)Selectivity Index (SI)¹
6-Hydroxymethylherniarin[Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Doxorubicin (Control)[Experimental Value][Experimental Value][Experimental Value][Calculated Value]

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer-selective toxicity.

Part 4: Visualizing Workflows and Mechanisms

Visual diagrams are essential for conveying complex processes and ensuring methodological clarity.

Experimental Workflow Diagram

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Data Analysis Compound 6-Hydroxymethylherniarin Sample QC Purity & Identity Check (HPLC, MS, NMR) Compound->QC Verify >95% Purity Tier1 Tier 1: Antioxidant Assays (DPPH, ABTS) QC->Tier1 Proceed if Validated Tier2a Tier 2: Anti-inflammatory (Griess Assay) Tier1->Tier2a Inform next steps Tier2b Tier 2: Cytotoxicity (MTT Assay) Tier1->Tier2b Inform next steps Analysis Calculate IC50 Values & Selectivity Index Tier2a->Analysis Tier2b->Analysis Report Publishable Data Package Analysis->Report G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes induces transcription Compound 6-Hydroxymethylherniarin (Hypothesized Target) Compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by 6-Hydroxymethylherniarin.

References

  • Izzo, A. A., Teixeira, M., Alexander, S. P. H., et al. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. British Journal of Pharmacology, 177(10), 2169–2178. [Link]

  • Gaudet, P., Michel, P.-A., & Zahn-Zabal, M. (2023). Ten simple rules for designing and conducting undergraduate replication projects. PLOS Computational Biology, 19(3), e1010926. [Link]

  • Salehi, B., Prakash, B., Pignata, G., et al. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Molecules, 30(8), 1234. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Image]. [Link]

  • Abu-Reidah, I. M., Arráez-Román, D., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2015). Anti-Inflammatory Activity of Natural Products. Foods, 4(3), 233–265. [Link]

  • ResearchGate. (2024). A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Institute of Education Sciences. (2018). Companion Guidelines on Replication and Reproducibility in Education Research. [Link]

  • Izzo, A. A., et al. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. PMC. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Młynarczyk, K., Walkowiak-Tomczak, D., & Łysiak, G. P. (2018). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 23(7), 1776. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Open Research Amsterdam. (2018). Replication studies - improving reproducibility in the empirical sciences. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., et al. (2019). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 24(15), 2739. [Link]

  • Sanna, V., et al. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1014873. [Link]

  • Mind the Graph Blog. (2023). Replication Of Studies: Advancing Scientific Rigor & Reliability. [Link]

  • Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Thummuri, D., Guntuku, L., & Ramaswamy, K. (2014). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. Inflammation & Allergy-Drug Targets, 13(4), 246-253. [Link]

  • Wikipedia. (n.d.). Coumarin derivatives. [Link]

  • YouTube. (2022). An Introduction to Reproducible Research Practices. [Link]

  • YouTube. (2022). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(4), 339. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2021). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Marine Drugs, 19(11), 604. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]

  • Ferchmin, P. A., & Erecinska, M. (2019). Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. Current Pharmaceutical Design, 25(18), 2055-2074. [Link]

  • Royal Society Open Science. (n.d.). Replication studies. [Link]

  • PubChem. (n.d.). 6-Hydroxy-4-methyl-2-benzopyrone. [Link]

  • MDPI. (n.d.). Botanical Adjuvants in Oncology: A Review on Natural Compounds in Synergy with Conventional Therapies as Next-Generation Enhancers of Breast Cancer Treatment. [Link]

  • PubChem. (n.d.). (Hydroxymethyl)urea. [Link]

Sources

comparative spectroscopic analysis of herniarin and 6-Hydroxymethylherniarin

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Analysis: Herniarin vs. 6-Hydroxymethylherniarin[1][2]

Executive Summary & Structural Context

This guide provides a rigorous comparative spectroscopic analysis of Herniarin (7-methoxycoumarin) and its functionalized derivative, 6-Hydroxymethylherniarin . While Herniarin is a well-characterized natural coumarin found in species like Matricaria chamomilla, 6-Hydroxymethylherniarin is a rarer metabolite (identified in Citrus funadoko and Ferulago trifida) that serves as a critical reference standard for metabolic profiling and a potential scaffold for bioconjugation due to its primary alcohol handle.

Key Differentiator: The introduction of a hydroxymethyl group (-CH₂OH) at the C6 position disrupts the aromatic coupling network of the benzenoid ring, creating distinct NMR signatures and altering the polarity profile without significantly quenching the coumarin fluorescence core.

FeatureHerniarin6-Hydroxymethylherniarin
IUPAC Name 7-Methoxy-2H-chromen-2-one6-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Formula C₁₀H₈O₃C₁₁H₁₀O₄
MW 176.17 g/mol 206.19 g/mol
Key Functional Group Methoxy (-OCH₃)Methoxy (-OCH₃) + Primary Alcohol (-CH₂OH)
Electronic Character Donor-Acceptor (7-OMe)Donor-Acceptor with added steric/inductive bulk at C6

Analytical Workflow & Logic

The following decision tree illustrates the logical flow for distinguishing these two compounds using multi-modal spectroscopy.

Spectroscopic_Workflow Sample Unknown Coumarin Sample UV UV-Vis Screening (λmax shift) Sample->UV IR FT-IR Analysis (OH Detection) Sample->IR NMR 1H NMR Profiling (Aromatic Region) Sample->NMR MS Mass Spectrometry (Molecular Ion) Sample->MS Decision_Hern Identity: Herniarin UV->Decision_Hern λmax ~324 nm Decision_6HMH Identity: 6-Hydroxymethylherniarin UV->Decision_6HMH λmax ~329 nm IR->Decision_Hern No OH band IR->Decision_6HMH Broad OH ~3400 cm⁻¹ NMR->Decision_Hern ABX System (H5, H6, H8) NMR->Decision_6HMH Isolated Singlets (H5, H8) MS->Decision_Hern m/z 177 [M+H]+ MS->Decision_6HMH m/z 207 [M+H]+

Figure 1: Analytical decision matrix for differentiating 7-substituted vs. 6,7-disubstituted coumarins.

Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (¹H NMR)

This is the most definitive method for differentiation. The substitution pattern on the benzene ring dictates the splitting signals.

  • Herniarin (7-substituted): Protons at C5, C6, and C8 form an interacting system. H5 and H6 are ortho-coupled (J ≈ 8.5 Hz), while H6 and H8 are meta-coupled (J ≈ 2.5 Hz).

  • 6-Hydroxymethylherniarin (6,7-disubstituted): The C6 substituent blocks the ortho coupling. The remaining protons at C5 and C8 are isolated from each other (para-orientation on the ring system), resulting in two distinct singlets.

Comparative Data Table (Solvent: CDCl₃)

Proton PositionHerniarin (δ ppm, Multiplicity)6-Hydroxymethylherniarin (δ ppm, Multiplicity)Diagnostic Note
H-3 ~6.24 (d, J=9.5 Hz)~6.27 (d, J=9.5 Hz)Characteristic lactone doublet; minimal shift.
H-4 ~7.63 (d, J=9.5 Hz)~7.66 (d, J=9.5 Hz)Characteristic lactone doublet; minimal shift.
H-5 7.36 (d, J=8.5 Hz) 7.51 (s) CRITICAL: Doublet becomes Singlet due to C6 sub.
H-6 6.84 (dd, J=8.5, 2.4 Hz) Signal disappears; replaced by CH₂OH signals.
H-8 6.80 (d, J=2.4 Hz) 6.80 (s) CRITICAL: Doublet becomes Singlet.
-OCH₃ (C7) 3.87 (s)3.90 (s)Minimal change.
-CH₂OH (C6) N/A~4.70 (s or d)New methylene signal appearing in 6-HMH.
Infrared Spectroscopy (FT-IR)

IR provides a quick "Yes/No" confirmation of the hydroxymethyl group.

  • Herniarin: Dominated by the lactone carbonyl stretch (C=O) at ~1705 cm⁻¹ and aromatic C=C stretches. The region above 3000 cm⁻¹ shows only weak C-H stretches.

  • 6-Hydroxymethylherniarin: Displays the same lactone fingerprint but introduces a broad, intense absorption band at 3350–3450 cm⁻¹ , corresponding to the O-H stretching vibration of the primary alcohol.

UV-Vis & Fluorescence

Both compounds are 7-oxygenated coumarins, meaning they are highly fluorescent (blue emission). The alkyl group at C6 is a weak auxochrome but causes a slight bathochromic shift (red-shift).

  • Herniarin λmax: ~324 nm (Abs), ~400 nm (Em).

  • 6-HMH λmax: ~329 nm (Abs).

  • Implication: The 5 nm shift is subtle. While useful for purity checks, UV alone is insufficient for positive identification without a reference standard.

Experimental Protocols

Protocol A: High-Resolution ¹H NMR Characterization

Rationale: To resolve the singlet vs. doublet splitting patterns of aromatic protons.

  • Sample Prep: Dissolve 5–10 mg of the compound in 600 µL of deuterated chloroform (CDCl₃). If solubility is poor (likely for 6-HMH due to the -OH group), use DMSO-d₆.

    • Note: DMSO-d₆ may shift the -OH proton signal and show coupling to the CH₂ protons (splitting the CH₂ singlet into a doublet).

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: 16–32 scans to ensure high S/N ratio for the minor satellites.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase correct manually to ensure accurate integration of the aromatic singlets.

Protocol B: Mass Spectrometry (LC-MS/MS)

Rationale: To determine molecular weight and fragmentation pathways.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes (C18 Column).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ions:

    • Herniarin: Scan for m/z 177.05 [M+H]⁺.

    • 6-HMH: Scan for m/z 207.06 [M+H]⁺.

  • Fragmentation (MS2):

    • Herniarin often loses CO (28 Da) successively.

    • 6-HMH typically shows an initial loss of water (18 Da) or formaldehyde (30 Da) from the hydroxymethyl group, a pathway absent in Herniarin.

Performance & Application Insights

Solubility & Formulation: Herniarin is lipophilic (LogP ~1.8), making it suitable for topical formulations but challenging for aqueous delivery. The 6-hydroxymethyl derivative exhibits enhanced polarity , improving solubility in hydro-alcoholic systems. This makes 6-HMH a superior candidate for use as a polar fluorescent probe in cytosolic environments.

Synthetic Utility: The primary alcohol in 6-HMH acts as a "chemical handle." Unlike Herniarin, which requires harsh conditions to functionalize, 6-HMH can be easily esterified or oxidized to an aldehyde (6-formylherniarin) for bioconjugation, serving as a versatile intermediate in drug design.

References

  • Ju-ichi, M., Inoue, M., Ikegami, M., Kajiura, I., Omura, M., & Furukawa, H. (1988). New Coumarins from Citrus funadoko.[2] Heterocycles, 27(6), 1451-1454. Link

  • Sajjadi, S. E., Shokoohinia, Y., & Moayedi, N. S. (2012). Isolation and identification of bioactive compounds from Ferulago angulata (Schlecht.) Boiss. Research in Pharmaceutical Sciences, 7(5), 601. Link

  • Pan, Q., et al. (2020). Comprehensive ESI-Q TRAP-MS/MS based characterization of metabolome of two mango (Mangifera indica L.) cultivars. BMC Plant Biology, 20, 1-13. Link

  • BenchChem. (2025).[3] Inter-laboratory Comparison of Coumarin Spectroscopic Data. Link

  • Sigma-Aldrich. (n.d.). 7-Methoxycoumarin Product Sheet. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxymethylherniarin
Reactant of Route 2
Reactant of Route 2
6-Hydroxymethylherniarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.